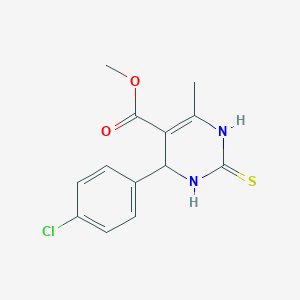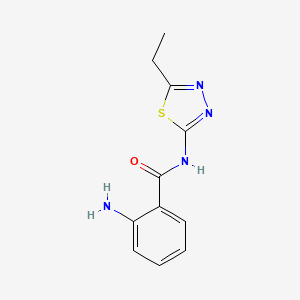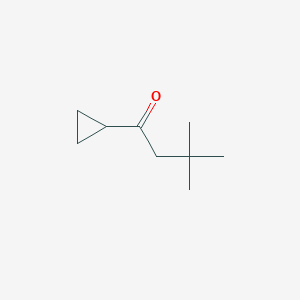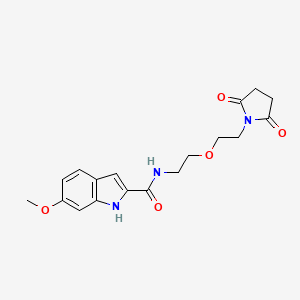
3,4-difluoro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Difluoro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide group substituted with two fluorine atoms and a carbazole moiety
準備方法
The synthesis of 3,4-difluoro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the carbazole core. One common synthetic route includes the following steps:
Formation of the Carbocyclic Core: : The carbazole core can be synthesized through the Fischer indole synthesis or by cyclization of o-aminophenols with ketones.
Introduction of Fluorine Atoms: : Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the difluoro groups at the 3 and 4 positions of the benzene ring.
Benzamide Formation: : The final step involves the reaction of the fluorinated benzene derivative with an amine group to form the benzamide moiety.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or dimethylformamide (DMF), and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted benzamide derivatives.
科学的研究の応用
3,4-Difluoro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide has shown promise in various scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : The compound has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly for the treatment of cancer and microbial infections.
Industry: : Its unique chemical properties make it valuable in the development of new materials and industrial processes.
作用機序
The mechanism by which 3,4-difluoro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
類似化合物との比較
3,4-Difluoro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is unique due to its specific structural features, including the presence of fluorine atoms and the carbazole moiety. Similar compounds include:
7,8-Difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine: : This compound shares the carbazole core but has different substituents and functional groups.
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine: : Another related compound with a single fluorine atom and a different amine group.
特性
IUPAC Name |
3,4-difluoro-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O/c21-16-7-6-13(10-17(16)22)20(25)23-11-12-5-8-19-15(9-12)14-3-1-2-4-18(14)24-19/h5-10,24H,1-4,11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFKTVXEXIDGDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-Benzylcyclobutyl)methyl]oxirane-2-carboxamide](/img/structure/B2805496.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2805500.png)
![1-Phenyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butane-1,4-dione](/img/structure/B2805501.png)
![4-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine](/img/structure/B2805502.png)
![4-Fluoro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2805503.png)



![1-(1H-IMIDAZOL-1-YL)-3-METHYL-2-PENTYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE](/img/structure/B2805509.png)


![6-Bromo-3-fluoro-N-[phenyl(2H-tetrazol-5-yl)methyl]pyridine-2-carboxamide](/img/structure/B2805515.png)
